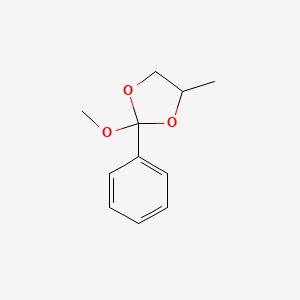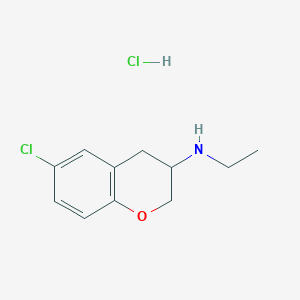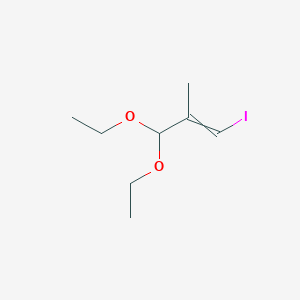![molecular formula C12H22N2O3 B14591318 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid CAS No. 61638-97-9](/img/structure/B14591318.png)
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a hexyl chain attached to an oxobutenoic acid backbone. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound exhibits biological activity, making it useful in studying cellular processes and drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)butyric acid: This compound shares the dimethylamino group but has a different backbone structure.
Indolyl substituted 4-oxobut-2-enoic acids: These compounds have similar oxobutenoic acid backbones but different substituents, such as indole rings.
Uniqueness
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and its versatile reactivity. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
61638-97-9 |
|---|---|
Molekularformel |
C12H22N2O3 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-[6-(dimethylamino)hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)10-6-4-3-5-9-13-11(15)7-8-12(16)17/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
UDYSOZJBGSDJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)

![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)

![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)


